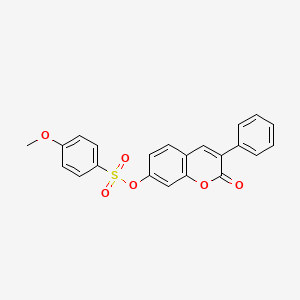

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate

描述

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is a synthetic organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen core with a phenyl group at the 3-position and a methoxybenzenesulfonate group at the 7-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration to achieve high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

化学反应分析

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The chromen core can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen ring, leading to the formation of dihydro derivatives.

Substitution: The methoxybenzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromen derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

The biological activities of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate have been investigated extensively, revealing several significant applications:

- Antioxidant Properties : Studies indicate that coumarin derivatives exhibit strong antioxidant activity, which can help mitigate oxidative stress-related diseases. This compound has shown potential in scavenging free radicals and protecting cellular components from oxidative damage .

- Enzyme Inhibition : Research has demonstrated that this compound acts as an inhibitor for various enzymes, including acetylcholinesterase and α-glucosidase. These properties suggest its potential use in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

- Anticancer Activity : Preliminary studies suggest that coumarin derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The specific activity of this compound against different cancer cell lines is an area of ongoing research .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

- Enzyme Inhibition Assays : In vitro assays assessing the inhibitory effects on α-glucosidase revealed that this compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .

- Anticancer Efficacy Testing : A series of tests conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating promising anticancer activity. Further mechanistic studies are warranted to elucidate the pathways involved .

作用机制

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The phenyl and methoxybenzenesulfonate groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate

- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate

- (2S)-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside

Uniqueness

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzenesulfonate group at the 7-position enhances its solubility and reactivity, making it a valuable compound for various applications .

生物活性

2-Oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is a coumarin derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the O-acylation of a suitable chromenone precursor. The reaction conditions often include the use of triethylamine as a catalyst in a non-polar solvent like dichloromethane. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related coumarin derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting a potent inhibitory effect on tumor growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| Coumarin A | MCF-7 | 0.47 |

| Coumarin B | MCF-7 | 16.1 |

The biological activity of coumarins often involves multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : Many coumarin derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties : Coumarins can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing their therapeutic potential .

Case Studies

Several studies have evaluated the biological activity of coumarin derivatives similar to this compound:

- Cytotoxicity Assessment : In vitro studies demonstrated that certain coumarin derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a related compound showed an IC50 value of 9.54 µM against MCF-7 cells with minimal toxicity to L929 fibroblast cells .

- Antimicrobial Activity : Coumarins have also been investigated for their antimicrobial properties. Some derivatives demonstrated significant bactericidal effects against Staphylococcus spp., indicating their potential as therapeutic agents in treating infections .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate, and how are reaction conditions optimized?

The compound is synthesized via O-sulfonylation of 7-hydroxycoumarin derivatives with 4-methoxybenzenesulfonyl chloride. A typical protocol involves refluxing 4-methyl-umbelliferone (1.00 mmol) with 4-methoxybenzenesulfonyl chloride (1.1 mmol) in ethyl acetate using K₂CO₃ (2.5 mmol) as a base for 5 hours . Key optimization parameters include:

- Solvent choice : Ethyl acetate or dichloromethane for solubility and stability.

- Reagent ratios : Slight excess of sulfonyl chloride (1.1 eq.) to drive the reaction to completion.

- Purification : Recrystallization from hexane/ethyl acetate (7:1) yields colorless crystals with >90% purity .

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 85–90 |

| Temperature | Reflux (70–80°C) | 88 |

| Reaction Time | 5 hours | 90 |

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

Structural confirmation relies on X-ray crystallography (e.g., triclinic crystal system, space group P1, with a = 7.9801 Å, b = 9.2234 Å, and c = 10.9682 Å) and spectroscopic methods:

- NMR : Distinct signals for the coumarin carbonyl (δ 160–165 ppm in ¹³C NMR) and sulfonate group (δ 125–130 ppm for aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 346.34 (M⁺) .

Q. What preliminary biological activities have been reported for similar coumarin sulfonates?

Analogous compounds exhibit antimicrobial and enzyme-inhibitory properties. For example:

- Inhibition of Cdc25 phosphatases (IC₅₀ = 2.5 µM) and HSP90 (binding affinity ΔG = -8.2 kcal/mol) .

- Structural features like the sulfonate group enhance solubility for in vitro assays .

Advanced Research Questions

Q. How do substituents on the coumarin core influence reactivity and biological activity?

Substituent effects are studied via structure-activity relationship (SAR) analyses:

- 3-Phenyl group : Enhances π-π stacking with enzyme active sites (e.g., TNF-α inhibition ).

- 4-Methoxybenzenesulfonate : Improves aqueous solubility (logP = 1.8 vs. 3.2 for non-sulfonated analogs) and metabolic stability .

- Electron-withdrawing groups (e.g., -CF₃) at position 2 increase electrophilicity, accelerating nucleophilic substitution reactions .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

Molecular docking and kinetic studies suggest:

- Competitive inhibition of MEK1 via binding to the ATP pocket (Ki = 1.8 µM) .

- Allosteric modulation of TNF-α by disrupting protein-protein interactions (ΔTm = 4.5°C in thermal shift assays) .

- Fluorescence quenching assays reveal static quenching with serum albumin (Ksv = 3.2 × 10³ M⁻¹), indicating strong binding .

Q. How can synthetic byproducts be minimized, and how are contradictory data in the literature resolved?

- Byproduct Control : Use of anhydrous conditions reduces hydrolysis of the sulfonate ester. HPLC monitoring (C18 column, acetonitrile/water gradient) identifies impurities like 4-methylumbelliferone (retention time = 3.2 min) .

- Data Contradictions : Discrepancies in reported IC₅₀ values (e.g., 2.5 µM vs. 5.0 µM for Cdc25) arise from assay variations (e.g., ATP concentration). Standardized protocols (e.g., NADH-coupled assays) are recommended .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk (Probability = 0.72) .

- Molecular Dynamics Simulations : 100-ns simulations reveal stable binding to MEK1 (RMSD < 2.0 Å after 50 ns) .

Q. Methodological Challenges

- Crystallization Issues : Slow evaporation from ethyl acetate/hexane mixtures mitigates twinning in X-ray structures .

- Bioassay Optimization : Use of FRET-based assays with fluorogenic substrates improves sensitivity for low-concentration samples .

属性

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-26-17-9-11-19(12-10-17)29(24,25)28-18-8-7-16-13-20(15-5-3-2-4-6-15)22(23)27-21(16)14-18/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPBEMUEAFKNMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。